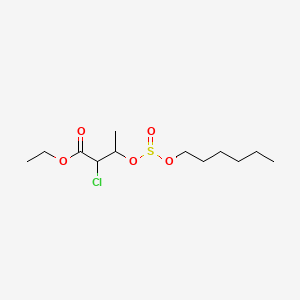
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate is an organic compound with a complex structure that includes a chloro group, a hexoxy group, and a sulfinyloxy group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-hexoxysulfinyloxybutanoate typically involves multiple steps, starting with the preparation of the butanoate backbone and subsequent introduction of the chloro, hexoxy, and sulfinyloxy groups. Common reagents used in these reactions include ethyl chloroformate, hexanol, and sulfinyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyloxy group can be oxidized to form sulfonates.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyloxy group can yield sulfonates, while substitution of the chloro group can produce a variety of substituted butanoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which ethyl 2-chloro-3-hexoxysulfinyloxybutanoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and sulfinyloxy groups can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. The hexoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate can be compared with other similar compounds such as:
Ethyl 2-chloro-3-hydroxybutanoate: This compound lacks the hexoxy and sulfinyloxy groups, resulting in different chemical properties and reactivity.
Ethyl 2-chloro-3-oxobutanoate: The presence of a keto group instead of the sulfinyloxy group leads to different applications and reactivity.
Ethyl 4-chloro-3-hydroxybutanoate:
Eigenschaften
CAS-Nummer |
25600-80-0 |
|---|---|
Molekularformel |
C12H23ClO5S |
Molekulargewicht |
314.83 g/mol |
IUPAC-Name |
ethyl 2-chloro-3-hexoxysulfinyloxybutanoate |
InChI |
InChI=1S/C12H23ClO5S/c1-4-6-7-8-9-17-19(15)18-10(3)11(13)12(14)16-5-2/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
LAYWVHZTHSKSHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOS(=O)OC(C)C(C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
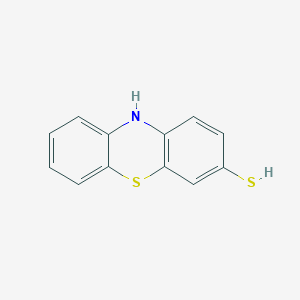
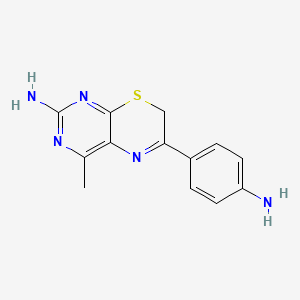
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
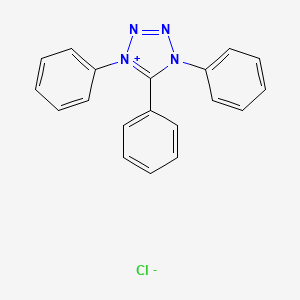

![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)



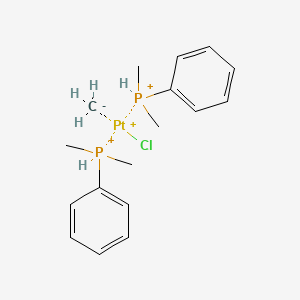
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
